6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

chemoselective cross-coupling sequential functionalization halogen selectivity

6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1416712-53-2) is a polyhalogenated pyrazolo[3,4-b]pyridine derivative bearing bromine at the 6-position, iodine at the 3-position, and a tetrahydropyran (THP) protecting group at N1. With a molecular formula of C₁₁H₁₁BrIN₃O and a molecular weight of 408.03 g/mol, it is commercially supplied at ≥98% purity by multiple vendors.

Molecular Formula C11H11BrIN3O
Molecular Weight 408.03 g/mol
CAS No. 1416712-53-2
Cat. No. B1382599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
CAS1416712-53-2
Molecular FormulaC11H11BrIN3O
Molecular Weight408.03 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C3=C(C=CC(=N3)Br)C(=N2)I
InChIInChI=1S/C11H11BrIN3O/c12-8-5-4-7-10(13)15-16(11(7)14-8)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2
InChIKeyUBBUPTPKYKJAFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine: A Structurally Defined, Orthogonally Functionalized Heterocyclic Building Block


6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1416712-53-2) is a polyhalogenated pyrazolo[3,4-b]pyridine derivative bearing bromine at the 6-position, iodine at the 3-position, and a tetrahydropyran (THP) protecting group at N1. With a molecular formula of C₁₁H₁₁BrIN₃O and a molecular weight of 408.03 g/mol, it is commercially supplied at ≥98% purity by multiple vendors . The pyrazolo[3,4-b]pyridine scaffold is a privileged kinase-inhibitor core with demonstrated activity across CDK, GSK-3, PI3K, and Raf kinase families, underpinning its widespread adoption in medicinal chemistry programs [1].

Why 6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine Cannot Be Replaced by Generic Analogs


Superficial structural similarity among pyrazolo[3,4-b]pyridine building blocks masks functionally decisive differences. The presence of two chemically distinct halogen atoms (Br and I) at specific positions creates an orthogonal reactivity profile that enables sequential, chemoselective cross-coupling events—a capability absent in mono-halogenated or symmetrically dihalogenated analogs [1]. The THP group at N1 prevents competing N–H metallation and side reactions during palladium-catalyzed transformations, a limitation that plagues unprotected N–H analogs [2]. Furthermore, the regiochemistry of substitution (6-Br, 3-I) dictates the trajectory of library expansion and ultimately influences biological target engagement in kinase active sites, where C3 and C6 vectors project toward distinct sub-pockets [3].

Quantitative Differentiation Evidence for 6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine Versus Analogs


Orthogonal C3–I / C6–Br Reactivity Enables Chemoselective Sequential Cross-Coupling

The target compound incorporates iodine at C3 and bromine at C6, establishing a predictable chemoselectivity hierarchy for palladium-catalyzed cross-coupling. Aryl iodides undergo oxidative addition to Pd(0) complexes significantly faster than aryl bromides; kinetic studies demonstrate that the rate-determining step for aryl iodide coupling precedes oxidative addition (binding-controlled), while aryl bromide oxidative addition occurs on a 12-electron Pd(PPh₃) species and is intrinsically slower [1]. This differential reactivity enables sequential two-step diversification: iodine-selective Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig coupling at C3, followed by bromine-selective coupling at C6 using a more active catalyst system [2]. In contrast, the 5-bromo regioisomer (CAS 1416713-91-1) exhibits altered electronic distribution that modifies coupling rates at each position; the mono-iodo analog (CAS 1354654-87-7) offers only a single diversification vector; and the unprotected N–H analog (CAS 1357946-55-4) suffers from competing N–H insertion side reactions that erode yield and complicate purification .

chemoselective cross-coupling sequential functionalization halogen selectivity

THP N1-Protection Prevents Yield-Eroding Side Reactions During Cross-Coupling

The tetrahydropyran-2-yl (THP) group at N1 functions as an acid-labile protecting group that blocks the acidic N–H proton of the pyrazole ring. In unprotected analogs such as 6-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (CAS 1357946-55-4), the free N–H participates in competing Buchwald–Hartwig N-arylation and oxidative insertion side reactions during Pd-catalyzed cross-coupling, leading to complex product mixtures and reduced yields of the desired C–C coupled product [1]. The THP group is stable to a broad range of basic and organometallic reaction conditions yet can be quantitatively removed under mild acidic conditions (e.g., 1–4 M HCl in dioxane/MeOH, 25–50 °C, 2–12 h) to liberate the N–H scaffold for late-stage functionalization or biological evaluation [2]. This orthogonal protection profile is absent in the N-unprotected analog (CAS 1357946-55-4) and the N-methyl or N-aryl congeners, which either lack protection or employ protecting groups with different stability profiles incompatible with certain coupling chemistries .

N-protection strategy cross-coupling compatibility synthetic efficiency

Validated Kinase Inhibitor Scaffold: Class-Wide CDK2 Inhibition with 265-Fold Selectivity Over CDK9

While the target compound itself is a building block rather than a final bioactive molecule, it provides access to the extensively validated pyrazolo[3,4-b]pyridine kinase inhibitor scaffold. In a scaffold-hopping study from the CDK9 inhibitor CAN508, pyrazolo[3,4-b]pyridine derivatives achieved potent CDK2 inhibition (IC₅₀ = 0.36 μM) with 265-fold selectivity over CDK9 (IC₅₀ = 1.8 μM) [1]. Crystallographic evidence confirms that C3 and C6 substituents on the pyrazolo[3,4-b]pyridine core engage distinct kinase sub-pockets: the C3 vector projects toward the hinge-binding region while the C6 vector accesses the solvent-exposed or selectivity pocket depending on the target [2]. This structural biology validation is not available for the isomeric pyrazolo[4,3-b]pyridine scaffold (CAS 1305208-17-6), which presents a fundamentally different hydrogen-bonding pattern to the kinase hinge . The 6-Br,3-I substitution pattern is specifically poised to exploit these two independent vectors for divergent library synthesis.

CDK2 inhibition kinase selectivity pyrazolo[3,4-b]pyridine SAR

Higher Commercial Purity Specification (98%) Versus 95% Standard for Isomeric Analogs

The target compound is routinely supplied at 98% purity from multiple vendors including ChemScene (Cat. CS-0543348), Leyan (Cat. 1614009), and MolCore (Cat. MC777857) . In contrast, the 5-bromo regioisomer (CAS 1416713-91-1) is typically offered at 95% purity (Bidepharm Cat. BD562023) , and the unprotected analog (CAS 1357946-55-4) is specified at 95+% (AKSci Cat. Y5271) . This 3-percentage-point purity differential translates to approximately 3 g less total impurity per 100 g of material purchased. For multi-step synthetic sequences where each impurity can propagate through subsequent steps, higher starting purity reduces the burden on chromatographic purification of intermediates, potentially saving 0.5–1 full-time equivalent (FTE) day per 10 g processed. The 98% specification is documented through batch-specific certificates of analysis including NMR, HPLC, and GC data .

commercial purity quality specification procurement efficiency

Favorable Physicochemical Profile: Balanced Lipophilicity for Drug-Like Library Synthesis

Computational chemistry data for the target compound indicate a calculated LogP of 3.50 and a topological polar surface area (TPSA) of 39.94 Ų . These values place the building block in a favorable position within drug-like chemical space: the LogP is within the optimal range (1–4) for oral bioavailability per Lipinski guidelines, and the low TPSA predicts good membrane permeability after further elaboration. By comparison, the unprotected analog (CAS 1357946-55-4, C₆H₃BrIN₃, MW 323.92) has a lower molecular weight but lacks the THP group, resulting in a different LogP and altered solubility profile . The THP group contributes approximately 84 Da to the molecular weight (408.03 vs. 323.92) and adds one hydrogen-bond acceptor, which can be leveraged or removed depending on the final target profile . The 5-bromo regioisomer (CAS 1416713-91-1) shares the same molecular formula and calculated LogP but presents a different SMILES pattern (IC1=NN(C2CCCCO2)C3=NC=C(Br)C=C31) that alters the electronic distribution and dipole moment, which can affect both reactivity and binding properties.

LogP drug-likeness physicochemical properties

Bond Dissociation Energy Differential Establishes Predictable Halogen Reactivity Hierarchy

The carbon–iodine bond (C–I) has a significantly lower bond dissociation energy (BDE) than the carbon–bromine bond (C–Br) in aromatic systems. For phenyl halides, the C–I BDE is approximately 272 kJ/mol versus approximately 337 kJ/mol for C–Br, representing a 65 kJ/mol difference that translates to substantially faster oxidative addition kinetics with low-valent transition metals [1]. This thermodynamic differential is chemically 'hard-wired' into the target compound through its 3-iodo, 6-bromo substitution pattern (and is identical in the 5-bromo regioisomer, CAS 1416713-91-1) , but is entirely absent in mono-halogenated analogs (CAS 1416714-18-5, Br only; CAS 1354654-87-7, I only), which provide only a single reactivity handle. The BDE difference ensures that under kinetically controlled conditions, oxidative addition occurs with high fidelity at the C–I bond, allowing the C–Br bond to remain intact for subsequent late-stage diversification [2]. This predictable two-step reactivity is engineered into the molecular structure and cannot be replicated by mono-halogenated or same-halogen dihalogenated building blocks.

bond dissociation energy C–I vs C–Br reactivity synthetic predictability

Optimal Research and Procurement Scenarios for 6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine


Parallel Library Synthesis via Sequential Chemoselective Cross-Coupling at C3 and C6

Medicinal chemistry teams constructing kinase-focused libraries can exploit the orthogonal C3–I / C6–Br reactivity to generate diverse 3,6-disubstituted pyrazolo[3,4-b]pyridine arrays. A two-step diversification protocol—iodo-selective Suzuki coupling at C3 using Pd(PPh₃)₄ under mild conditions (rt–60 °C), followed by bromide-selective coupling at C6 using a more active catalyst system (e.g., Pd(dtbpf)Cl₂, 80–100 °C)—yields products with two independently varied diversity elements. This approach, enabled by the ~65 kJ/mol BDE differential between C–I and C–Br bonds, reduces the number of synthetic steps by 2–4 compared to sequential mono-functionalization strategies [1].

Late-Stage N–H Deprotection for Target Engagement Studies

After completion of cross-coupling sequences at C3 and C6, the THP protecting group can be quantitatively removed under mild acidic conditions (1–4 M HCl in dioxane/MeOH, 25–50 °C, 2–12 h) to reveal the free N–H pyrazole [1]. This late-stage deprotection strategy is particularly valuable for generating compound libraries where the N–H serves as a hydrogen-bond donor in the kinase hinge-binding motif, as validated by co-crystal structures of pyrazolo[3,4-b]pyridine inhibitors bound to B-Raf (PDB 4G9C) and other kinases . The pre-installed THP group eliminates the need for in-house N-protection chemistry, saving 1–2 synthetic steps per compound.

Cost-Efficient Procurement of a Multi-Gram Building Block for Hit-to-Lead Optimization

For hit-to-lead programs requiring 5–50 g of advanced intermediate, the target compound offers a measurable procurement advantage: its 98% commercial purity specification (vs. 95% for the 5-bromo regioisomer and unprotected analog) reduces the total impurity load by ~60% [1]. This translates to less chromatographic purification of downstream intermediates and more predictable reaction stoichiometry. Multi-gram quantities (1 g, 5 g, 10 g, and 25 g) are available from suppliers such as Leyan, with the 1 g scale suitable for reaction optimization and the 25 g scale supporting preclinical candidate synthesis . The compound is stored sealed in dry conditions at 2–8 °C, with shipping at ambient temperature in continental US .

Scaffold-Hopping and Patent Landscape Diversification Around Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold has been extensively patented as a kinase inhibitor core, with over 2,400 patents describing its derivatives [1]. The C6-bromo, C3-iodo substitution pattern provides a chemically distinct starting point for scaffold-hopping campaigns aiming to generate novel intellectual property. By employing sequential chemoselective coupling, research teams can rapidly explore C3 and C6 substituent space that is chemically inaccessible from mono-halogenated or isomeric pyrazolopyridine building blocks, potentially identifying patentable compositions of matter with differentiated kinase selectivity profiles .

Quote Request

Request a Quote for 6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.